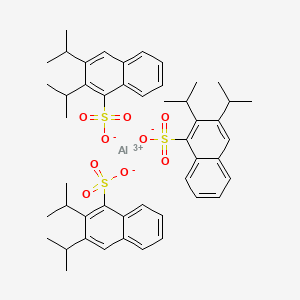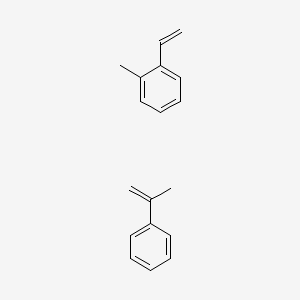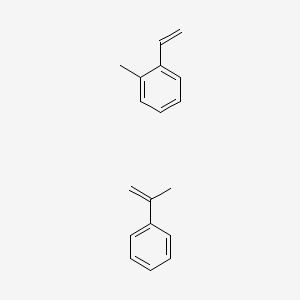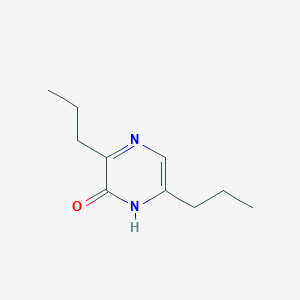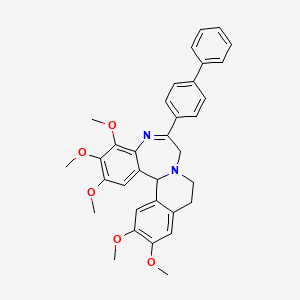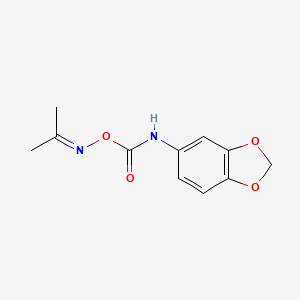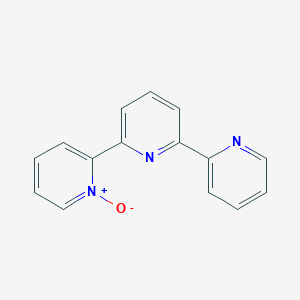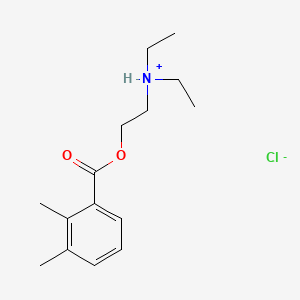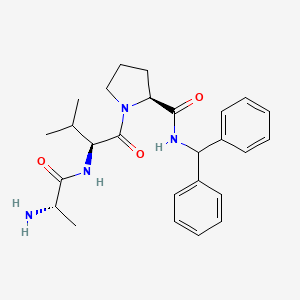
L-Alanyl-L-valyl-N-(diphenylmethyl)-L-prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanyl-L-valyl-N-(diphenylmethyl)-L-prolinamide is a synthetic peptide compound It is composed of three amino acids: L-alanine, L-valine, and L-proline, with a diphenylmethyl group attached to the nitrogen atom of the proline residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-valyl-N-(diphenylmethyl)-L-prolinamide typically involves the stepwise coupling of the amino acids L-alanine, L-valine, and L-proline. The diphenylmethyl group is introduced through a specific reaction with the proline residue. The synthesis can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis.
-
Solid-Phase Peptide Synthesis (SPPS)
Step 1: The synthesis begins with the attachment of the first amino acid (L-alanine) to a solid support resin.
Step 2: The amino group of L-alanine is protected with a suitable protecting group (e.g., Fmoc or Boc).
Step 3: The second amino acid (L-valine) is coupled to the deprotected amino group of L-alanine using a coupling reagent such as HBTU or DIC.
Step 4: The protecting group is removed, and the third amino acid (L-proline) is coupled in a similar manner.
Step 5: The diphenylmethyl group is introduced by reacting the proline residue with diphenylmethyl chloride in the presence of a base such as triethylamine.
Step 6: The peptide is cleaved from the resin and purified using techniques such as HPLC.
-
Solution-Phase Peptide Synthesis
Step 1: The amino acids are protected with suitable protecting groups.
Step 2: The amino acids are coupled stepwise in solution using coupling reagents.
Step 3: The diphenylmethyl group is introduced through a reaction with diphenylmethyl chloride.
Step 4: The protecting groups are removed, and the peptide is purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis with optimization for yield and purity. Automation and advanced purification techniques are often employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-valyl-N-(diphenylmethyl)-L-prolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the peptide or its functional groups.
Substitution: The diphenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the peptide.
Reduction: Reduced forms of the peptide or its functional groups.
Substitution: Peptides with substituted functional groups.
Scientific Research Applications
L-Alanyl-L-valyl-N-(diphenylmethyl)-L-prolinamide has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential biological activity and interactions with proteins and enzymes.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate or a component of drug delivery systems.
Industry: Utilized in the development of new materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of L-Alanyl-L-valyl-N-(diphenylmethyl)-L-prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenylmethyl group may enhance the compound’s binding affinity and specificity. The peptide can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-valyl-N-1-naphthyl-L-alaninamide: Similar peptide structure with a naphthyl group instead of a diphenylmethyl group.
L-Alanyl-L-glutamine: A dipeptide with different amino acid composition.
N-Acetyl-L-alanyl-L-glutamine: Another peptide with an acetyl group and different amino acids.
Uniqueness
L-Alanyl-L-valyl-N-(diphenylmethyl)-L-prolinamide is unique due to the presence of the diphenylmethyl group, which can significantly influence its chemical and biological properties. This group may enhance the compound’s stability, binding affinity, and specificity, making it distinct from other similar peptides.
Properties
Molecular Formula |
C26H34N4O3 |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]-N-benzhydrylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C26H34N4O3/c1-17(2)22(28-24(31)18(3)27)26(33)30-16-10-15-21(30)25(32)29-23(19-11-6-4-7-12-19)20-13-8-5-9-14-20/h4-9,11-14,17-18,21-23H,10,15-16,27H2,1-3H3,(H,28,31)(H,29,32)/t18-,21-,22-/m0/s1 |
InChI Key |
WKJJKOCFFPMSNU-NYVOZVTQSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


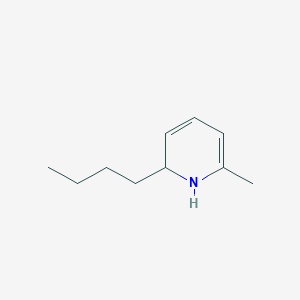
![(2S)-5-[acetyl(hydroxy)amino]-2-[[(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxybutanoyl]amino]pentanoic acid](/img/structure/B13790292.png)
